molecular formula C7H3ClIN B029706 2-Chloro-6-iodobenzonitrile CAS No. 89642-53-5

2-Chloro-6-iodobenzonitrile

Cat. No. B029706
CAS RN: 89642-53-5
M. Wt: 263.46 g/mol
InChI Key: MSYWVDNGKVMKIS-UHFFFAOYSA-N
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Description

2-Chloro-6-iodobenzonitrile is a chemical compound with the molecular formula C7H3ClIN. It has a molecular weight of 263.46 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-iodobenzonitrile is represented by the InChI code: 1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H . This indicates that the molecule consists of a benzene ring with a chlorine atom attached to one carbon atom, an iodine atom attached to another, and a nitrile group attached to a third .


Physical And Chemical Properties Analysis

2-Chloro-6-iodobenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Material Science: Organic Synthesis

In material science, 2-Chloro-6-iodobenzonitrile serves as an intermediate in organic synthesis processes . Its inclusion in the synthesis of new organic compounds can lead to the development of materials with novel properties, potentially useful in various industrial applications.

Computational Chemistry: Molecular Modeling

2-Chloro-6-iodobenzonitrile: can be used in computational chemistry for molecular modeling studies . Its structural features allow it to be incorporated into simulation programs to study molecular interactions and dynamics, which is crucial in understanding the behavior of molecules in various conditions.

Safety and Hazards

2-Chloro-6-iodobenzonitrile is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fumes/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-6-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYWVDNGKVMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347458
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-iodobenzonitrile

CAS RN

89642-53-5
Record name 2-Chloro-6-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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